molecular formula C11H13N3O6 B1252569 Mikimopine

Mikimopine

Cat. No.: B1252569
M. Wt: 283.24 g/mol
InChI Key: XGCZNSAJOHDWQS-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mikimopine is an opine compound, specifically a member of the this compound family of amino acid derivatives. It is naturally synthesized in plant roots transformed by specific strains of the soil-borne bacterium Agrobacterium rhizogenes , such as the this compound-type strain MAFF301724 . In its natural context, this compound plays a critical role in the unique symbiotic-pathogenic relationship between the bacterium and its plant host. Following integration of bacterial T-DNA into the plant genome, the transformed plant cells are induced to produce this compound, which the bacterium can then uptake and utilize as a nutrient source . This compound is an essential tool for researchers studying plant-microbe interactions, the mechanisms of horizontal gene transfer, and the function of Ri plasmids . Furthermore, studies on naturally transformed plants, such as some species in the genera Nicotiana and Linaria that have integrated the this compound synthase ( mis ) gene into their genomes, provide a fascinating model for investigating the long-term evolutionary fate of horizontally acquired genes . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

InChI

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11+/m0/s1

InChI Key

XGCZNSAJOHDWQS-UPONEAKYSA-N

Isomeric SMILES

C1[C@H](N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

Synonyms

cucumopine
cucumopine, (4R-cis)-isomer
mikimopine

Origin of Product

United States

Genetic Determinants and Biosynthesis of Mikimopine

The Mikimopine (B1245169) Synthase (mis) Gene

The central genetic element responsible for this compound production is the this compound synthase (mis) gene. researchgate.netresearchgate.net This gene encodes the enzyme that directly catalyzes the formation of this compound from its precursors within the transformed plant cells.

The mis gene is located on the T-DNA region of this compound-type Ri plasmids. wikipedia.orgnih.gov A well-characterized example is the pRi1724 plasmid. nih.govamanote.comnih.gov Analysis of this plasmid has revealed that the mis gene is situated adjacent to the right border of the T-DNA. nih.govnih.gov This strategic location is common for opine synthesis genes in various Ri plasmids. nih.gov The entire pRi1724 plasmid is 217,594 base pairs in size and contains a total of 173 open reading frames, with 11 located on the T-DNA that is transferred to the plant. nih.gov

Table 1: Characteristics of the pRi1724 Plasmid

Feature Description
Plasmid Type This compound-type Root-Inducing (Ri) Plasmid
Host Bacterium Agrobacterium rhizogenes
Total Size 217,594 bp
Total Open Reading Frames (ORFs) 173
T-DNA Genes 11

This table summarizes the key genetic features of the pRi1724 plasmid, the carrier of the this compound synthase gene.

Through nucleotide sequencing of the pRi1724 plasmid, the mis gene has been identified as a distinct open reading frame (ORF). nih.gov An ORF is a continuous stretch of codons that has the potential to be translated into a protein, beginning with a start codon and ending with a stop codon. wikipedia.orgfrontiersin.org The ORF for the this compound synthase gene encodes a protein consisting of 318 amino acids. nih.gov The complete nucleotide sequence of pRi1724 has been determined, providing a comprehensive genetic blueprint of the plasmid, including the mis gene and its regulatory elements. nih.gov

Table 2: Properties of the this compound Synthase (mis) Gene ORF

Property Value
Encoded Protein This compound Synthase (Mis)
Length of Encoded Protein 318 amino acids

This table details the specific characteristics of the open reading frame for the mis gene as identified on the pRi1724 plasmid.

The functionality of the mis gene is confirmed by its expression in plant tissues that have been genetically transformed by A. rhizogenes. Studies using Northern blotting analysis have detected a transcript of 1.35 kilobases (kb) derived from the mis ORF in hairy roots of Ajuga reptans. nih.gov This demonstrates that the gene is actively transcribed into messenger RNA (mRNA) within the plant cells.

Furthermore, experiments involving the isolation of the mis ORF, along with its native promoter and terminator sequences, from the pRi1724 T-DNA and its subsequent introduction into tobacco plants via a binary vector system, have resulted in the accumulation of this compound in all organs of the transgenic plants. nih.gov This confirms that the mis gene is not only transcribed but also translated into a functional enzyme, leading to the synthesis of the opine throughout the plant.

Enzymatic Synthesis of this compound

The biosynthesis of this compound is an enzyme-catalyzed reaction that occurs within the transformed plant cells. nih.govmdpi.com The process relies on the functional expression of the mis gene product, the this compound Synthase enzyme.

The this compound Synthase (Mis) enzyme functions as an opine dehydrogenase. nih.gov Its role is to catalyze the reductive condensation of two specific substrates: the amino acid L-histidine and the keto acid alpha-ketoglutaric acid. nih.gov The enzyme exhibits specificity for these substrates to produce this compound. nih.gov This has been confirmed by producing the Mis enzyme in a protein expression system using E. coli, where the recombinant enzyme successfully synthesized this compound when supplied with L-histidine and alpha-ketoglutaric acid. nih.gov

For the Mis enzyme to carry out its catalytic function, the presence of a specific cofactor is necessary. nih.govsaylor.org A cofactor is a non-protein chemical compound required for an enzyme's activity. labxchange.org The enzymatic synthesis of this compound specifically requires nicotinamide adenine dinucleotide in its reduced form (NADH) as a cofactor. nih.gov NADH provides the reducing equivalents (protons and electrons) needed for the reductive condensation of the substrates, a critical step in the formation of the this compound molecule. nih.gov

Table 3: Components of the this compound Synthesis Reaction

Component Role
This compound Synthase (Mis) Enzyme
L-histidine Substrate (Amino Acid)
alpha-ketoglutaric acid Substrate (Keto Acid)

This table outlines the essential molecular components involved in the enzymatic synthesis of this compound.

Comparative Analysis of this compound Synthase with Cucumopine (B57430) Synthase

This compound and cucumopine are stereoisomers, and their respective synthases, this compound synthase (Mis) and cucumopine synthase (Cus), exhibit notable distinctions despite catalyzing the synthesis of structurally similar opines. A comparative analysis of these two enzymes reveals key differences at the genetic and functional levels.

The genetic determinants for this compound synthase are located on the T-DNA of this compound-type Ri plasmids, such as pRi1724 found in Agrobacterium rhizogenes. Specifically, the this compound synthase gene (mis) is situated adjacent to the right border of the T-DNA. nih.gov This genomic positioning is analogous to the cucumopine synthase gene in cucumopine-type Ri plasmids. nih.gov The mis gene on pRi1724 is an open reading frame (ORF) that encodes a protein of 318 amino acids. nih.gov

A defining difference between the two synthases lies in their genetic sequences. At the nucleotide level, there is no discernible homology between the genes encoding this compound synthase and cucumopine synthase. nih.gov However, an analysis of their protein products reveals partial homology at the amino acid level, suggesting a degree of conserved structure or function despite the genetic divergence. nih.gov

Functionally, both enzymes catalyze a reductive condensation reaction. This compound synthase and cucumopine synthase utilize L-histidine and α-ketoglutaric acid as substrates to produce this compound and cucumopine, respectively. nih.gov This synthesis is dependent on the presence of NADH as a cofactor for both enzymes. nih.gov

The following table provides a comparative overview of the key characteristics of this compound synthase and cucumopine synthase.

FeatureThis compound SynthaseCucumopine Synthase
Gene miscus
Ri Plasmid pRi1724 (this compound-type)pRi2659 (cucumopine-type)
Encoded Protein 318 amino acidsInformation not available
Nucleotide Sequence Homology NoneNone
Amino Acid Sequence Homology PartialPartial
Substrates L-histidine, α-ketoglutaric acidL-histidine, α-ketoglutaric acid
Cofactor NADHNADH
Product This compoundCucumopine

Horizontal Gene Transfer and Evolutionary Dynamics of the Mikimopine Synthase Gene in Plants

Mechanisms and Evidence of Agrobacterial T-DNA Horizontal Gene Transfer to Plant Genomes

Agrobacterium, a soil-dwelling bacterium, is renowned for its natural ability to transfer a specific segment of its plasmid DNA, the T-DNA, into the genome of a host plant during infection. researchgate.netlifeasible.com This process, widely co-opted by scientists for genetic engineering, also occurs in nature, leading to "natural transformants". nih.gov The transfer machinery is encoded by virulence (vir) genes on the bacterial plasmid, which are activated by phenolic compounds released by wounded plants. researchgate.net This machinery facilitates the production and transfer of a single-stranded copy of the T-DNA, which is then guided into the plant cell nucleus and integrated into the host genome. researchgate.net

Evidence for this natural HGT comes from the discovery of "cellular T-DNA" (cT-DNA), which are sequences of Agrobacterium origin found in the genomes of several plant species that have not been artificially transformed. nih.govnih.gov These cT-DNA regions contain homologs of Agrobacterium oncogenes and opine synthesis genes. nih.govresearchgate.net Opines, such as mikimopine (B1245169), are unusual amino acid or sugar derivatives that the bacterium can use as a source of carbon and nitrogen, giving it a competitive advantage. nih.gov The presence of these genes in plant genomes, heritable through sexual reproduction, is clear evidence of ancient and stable HGT events. nih.govnih.gov

Integration and Stability of the this compound Synthase Gene in Natural Plant Transformants

The this compound synthase (mis) gene, originating from the Ri (root-inducing) plasmid of a this compound-type strain of Agrobacterium rhizogenes, has been identified within the cT-DNA of several naturally transformed plant species. nih.govnih.gov The integration of this T-DNA into the plant genome appears to have occurred on multiple independent occasions in the evolutionary history of different plant genera, such as Nicotiana and Linaria. nih.govresearchgate.netnih.gov Once integrated, these cT-DNA sequences, including the mis gene, have become stable components of the host plant's genome, passed down through generations. nih.gov

Occurrence and Evolution of the mis Gene in Nicotiana Species (e.g., N. glauca, N. tabacum)

The genus Nicotiana (tobacco) provides a compelling case study of the evolution of the horizontally transferred mis gene. In Nicotiana glauca, the cT-DNA is present as an imperfect inverted repeat and contains homologs of several T-DNA oncogenes and an opine synthesis gene, Ngmis. nih.govnih.gov Specifically, the cT-DNA in N. glauca contains two homologs of the this compound synthase gene, designated NgmisL and NgmisR. nih.gov Research has shown that the NgMisR protein, when expressed in Escherichia coli, retains its enzymatic activity, capable of converting L-histidine and alpha-ketoglutaric acid into this compound. nih.gov

The mis gene homolog has also been found in other Nicotiana species, including N. tomentosa, N. tomentosiformis, and the cultivated tobacco, N. tabacum. nih.govnih.gov However, the insertion site of the cT-DNA in these species differs from that in N. glauca, suggesting independent infection events by A. rhizogenes harboring a this compound-type Ri plasmid in the ancestors of these plants. nih.gov This indicates that HGT from Agrobacterium has been a recurring event in the evolution of the Nicotiana genus. nih.gov

Genetic Integrity and Mutational Analysis of the Endogenous mis Gene (e.g., frameshift mutations)

Despite its stable integration, the endogenous mis gene has followed different evolutionary paths in various Nicotiana lineages. While the Ngmis gene in N. glauca appears to have maintained its functional integrity, the same is not true for all species. nih.gov In N. tabacum and its progenitor N. tomentosiformis, the mis gene shares a common frameshift mutation. nih.gov A frameshift mutation is a genetic mutation caused by the insertion or deletion of a number of nucleotides in a DNA sequence that is not divisible by three. wikipedia.orgtechnologynetworks.com This type of mutation alters the reading frame of the gene, leading to a completely different and usually non-functional protein product. wikipedia.orgyoutube.com This specific mutation in N. tabacum and N. tomentosiformis has disrupted the open reading frame of the mis gene, presumably rendering it incapable of producing a functional this compound synthase enzyme. nih.gov

Evolutionary Pressures and Functional Implications of Endogenous mis Sequences in Host Plants

The fate of a horizontally transferred gene is subject to the evolutionary pressures of its new genomic environment. The endogenous mis gene in different plant lineages showcases a spectrum of these evolutionary outcomes, from preservation of function to degeneration.

Patterns of Purifying Selection and Degeneration

The evolutionary trajectory of the mis gene varies significantly between different plant hosts. In the genus Linaria, for instance, analyses suggest that the mis gene began to degenerate soon after the horizontal gene transfer event. nih.gov This indicates a lack of selective pressure to maintain its function.

In stark contrast, the mis gene in Nicotiana glauca appears to have evolved under significant purifying selection. nih.gov Purifying (or negative) selection is the evolutionary process that removes deleterious mutations from a population, thereby preserving the function of a gene. researchgate.net The presence of purifying selection on the N. glauca mis gene suggests that it may confer some selective advantage to the host plant. nih.gov

The situation in N. tabacum and N. tomentosiformis is more complex. Despite the presence of a debilitating frameshift mutation, some evidence suggests that the mis gene sequence may still be under selective pressure, hinting at a possible alternative function. nih.gov

Putative Adaptive Roles and Regulatory Functions (e.g., RNA level activity)

The retention of a seemingly non-functional gene, like the frameshifted mis in N. tabacum, raises questions about its potential new roles. One hypothesis is that the transferred genes, once pathogenic, could be co-opted by the host for functions such as defense against pathogens. nih.gov While the enzymatic function of this compound synthesis may be lost, the gene sequence itself might have acquired a new purpose.

Intriguingly, research suggests that the mis gene in N. tabacum, despite its inability to produce a full-length protein, might have a regulatory role at the RNA level. nih.gov The sequence is covered by small RNAs in N. tabacum, which could indicate its involvement in gene silencing or other regulatory networks. nih.gov It is conceivable that the misregulation of gene expression caused by the introduction of such foreign sequences could, under certain circumstances, become adaptive for the plant. nih.govnih.govuzh.ch The transcribed RNA from the mis gene, even if not translated into a functional protein, could interact with other cellular components to influence plant traits.

Biological and Ecological Functions of Mikimopine in Plant Systems

Significance of Mikimopine (B1245169) in Agrobacterium rhizogenes Virulence and Ecological Interactions

The production of this compound is a cornerstone of the "opine concept," a sophisticated pathogenic strategy employed by Agrobacterium rhizogenes. This bacterium is the causative agent of hairy root disease, which manifests as a prolific growth of adventitious, highly branched roots at the site of infection. researchgate.netwikipedia.orgucanr.edu The infection process begins when the bacterium transfers a segment of its Ri plasmid, the T-DNA, into the genome of a susceptible plant cell. wikipedia.orgyoutube.com This T-DNA carries not only the genes that induce neoplastic root growth (rol genes) but also the gene for this compound synthase (mis). nih.govresearchgate.net

Once integrated into the plant genome, the mis gene is expressed by the plant's cellular machinery, leading to the synthesis and accumulation of this compound within the hairy roots. ucl.ac.uknih.gov Crucially, the plant itself cannot metabolize this compound. youtube.com However, the A. rhizogenes bacterium that initiated the infection retains the genes for this compound catabolism (degradation) on the non-transferred portion of its Ri plasmid. researchgate.net This arrangement establishes a highly specialized nutritional niche. The bacterium essentially commandeers the plant's metabolism to produce a private food source, providing the pathogen with a competitive advantage in the complex soil microbiome. ucl.ac.ukbbk.ac.uk Strains of A. rhizogenes are often classified based on the type of opine they induce and catabolize. This compound-type strains, which utilize this compound, are one of the major classes alongside agropine, mannopine, and cucumopine (B57430) types. bioone.organnualreviews.org

Table 1: Classification of Selected Agrobacterium rhizogenes Ri Plasmids by Opine Type This interactive table summarizes the major types of Ri plasmids based on the opines they synthesize. Click on the headers to sort the data.

Plasmid Type Representative Opine(s) Reference Strain Example
This compound-type This compound, Cucumopine pRi1724
Mannopine-type Mannopine, Succinamopine pRi8196
Agropine-type Agropine, Mannopine pRiA4, pRi1855
Cucumopine-type Cucumopine pRi2659

Data sourced from bioone.organnualreviews.orgunifi.it

This strategy ensures that the carbon and nitrogen resources diverted by the plant into opine production are available exclusively to the pathogenic bacteria, fueling their growth and proliferation in the vicinity of the transformed roots. nih.gov

Influence of this compound on Plant Host Phenotypes and Metabolic Pathways

The introduction of T-DNA from this compound-type A. rhizogenes strains does more than induce opine synthesis; it profoundly alters the host plant's physiology, development, and metabolism. These changes are primarily attributed to the expression of the co-transferred rol oncogenes. frontiersin.orgresearchgate.net

Hairy root cultures induced by A. rhizogenes, including this compound-type strains, are highly valued in biotechnology for their genetic stability and capacity for vigorous growth in hormone-free media. thieme-connect.comd-nb.info They have become a significant platform for the production of valuable plant secondary metabolites, such as alkaloids, which often have pharmaceutical applications. thieme-connect.comresearchgate.net

Research has shown a direct link between the genetic machinery for this compound production and the regulation of other metabolic pathways.

Alkaloid Biosynthesis: A key study demonstrated that chemically synthesized this compound, when supplied to root cultures of Hyoscyamus albus, had a positive effect on the production of alkaloids, which are crucial for the plant's defense mechanisms. nih.govplos.org

Influence of rol Genes: The rol genes, particularly rolA, rolB, and rolC, which are transferred along with the mis gene, are potent activators of secondary metabolism. researchgate.net For instance, the expression of the rolB gene in Rubia cordifolia calli led to a 15-fold increase in anthraquinone (B42736) accumulation compared to untransformed tissues. frontiersin.org Similarly, rolC expression has been linked to enhanced production of various compounds, including tropane (B1204802) and pyridine (B92270) alkaloids. unifi.itresearchgate.net

The ability to establish hairy root lines using this compound-type strains provides a powerful tool for studying and enhancing the synthesis of bioactive compounds. researchgate.netnih.gov

Table 2: Examples of Secondary Metabolite Modulation in Hairy Root Cultures This interactive table provides examples of how transformation with *A. rhizogenes (often this compound-type or containing associated rol genes) affects the production of secondary metabolites.*

Plant Species Transferred Gene(s) Affected Metabolite Class Observed Effect Reference
Hyoscyamus albus This compound (chemically applied) Alkaloids Increased production plos.org, nih.gov
Rubia cordifolia rolB Anthraquinones 15-fold increase in accumulation frontiersin.org
Datura candida T-DNA (Agropine-type) Tropane Alkaloids High-yield production d-nb.info
Artemisia annua rol genes Artemisinin Altered levels of derivatives nii.ac.jp

Data sourced from nih.govfrontiersin.orgd-nb.infoplos.orgnii.ac.jp

Evidence suggests that the presence of this compound and its associated genetic toolkit may bolster a plant's ability to withstand environmental challenges. There are indications that opine production could play a role in enhancing the general stress response in transformed plants. plos.org

A significant finding points to a role in defense against insect herbivory. plos.org In one study, a reduction in the growth of Manduca sexta (tobacco hornworm) larvae was observed when they fed on H. albus plants that had been treated with opines. nih.govplos.org This suggests that this compound, or the metabolic changes it induces, may contribute to the plant's chemical defense arsenal. Furthermore, the rolB gene, a key component of the this compound-type T-DNA, has been independently shown to confer increased tolerance to both abiotic stresses, such as high salinity, and biotic stresses. unifi.it

Broader Context of Opine Biology in Plant-Pathogen Co-evolutionary Dynamics

The relationship between Agrobacterium and its host plants, mediated by opines like this compound, is a classic example of a co-evolutionary arms race. nih.gov The pathogen evolves sophisticated mechanisms to manipulate the host for its own benefit, while the host is under selective pressure to resist this manipulation. usda.govnih.gov The opine concept represents a highly evolved form of parasitism where the pathogen not only causes disease but also engineers its local environment to exclude competitors. nih.gov

Perhaps the most striking evidence for the deep evolutionary history of this interaction is the discovery of "cellular T-DNA" (cT-DNA) in the genomes of several plant species, notably within the genera Nicotiana (tobacco) and Linaria. frontiersin.orgfrontiersin.orgnih.gov These plants, which have not been recently infected, contain sequences in their nuclear DNA that are homologous to the T-DNA of this compound-type A. rhizogenes. frontiersin.orgnih.gov This indicates that ancient, natural horizontal gene transfer events occurred, and these bacterial genes were subsequently maintained and passed down through generations of the plant. frontiersin.org

The evolutionary fate of this anciently transferred this compound synthase (mis) gene varies among plant lineages. plos.org

In some species, the gene shows signs of degeneration, suggesting it provides no benefit and is becoming a pseudogene. nih.govplos.org

In others, such as Nicotiana glauca, the mis gene appears to have evolved under significant purifying selection. nih.govplos.org This implies that the gene performs a function that is advantageous to the plant and has been co-opted over evolutionary time, possibly for a role in stress response or defense, turning a pathogenic weapon into a host asset. plos.org

This phenomenon highlights the dynamic and complex nature of plant-pathogen co-evolution, where genetic material from a pathogen can become a permanent and potentially functional part of the host's genome. alliedacademies.orgresearchgate.net

Application of Mikimopine Type Agrobacterium Strains in Plant Biotechnology

Utilization of Mikimopine-Type Agrobacterium rhizogenes for Hairy Root Induction

The induction of hairy roots is the primary application of this compound-type A. rhizogenes. This process involves the bacterium transferring a specific segment of its DNA into the plant's genome, resulting in the proliferation of highly branched, hormone-independent roots at the infection site. springernature.combiologydiscussion.com

The capacity of A. rhizogenes to induce hairy root disease resides in a large root-inducing (Ri) plasmid. biologydiscussion.comnumberanalytics.com this compound-producing strains, such as strain 1724, harbor the this compound-type Ri plasmid, pRi1724. nih.govresearchgate.net The transformation process begins when the bacterium detects phenolic compounds like acetosyringone (B1664989) released from wounded plant tissues. nih.govnih.gov This detection activates a cascade of virulence (vir) genes located on the Ri plasmid. biologydiscussion.comnih.gov

The vir genes orchestrate the excision of a specific DNA segment, known as the T-DNA (transfer DNA), from the Ri plasmid. nih.gov This T-DNA is then transferred into the plant cell and subsequently integrates into the host plant's nuclear genome. nih.govnih.gov The this compound-type Ri plasmid contains a single T-DNA region which carries several key genes. biologydiscussion.com Among the most important are the rol (root-locus) genes (rolA, rolB, rolC, rolD), which are primarily responsible for the hairy root phenotype. biologydiscussion.comresearchgate.net The expression of these genes, particularly the synergistic action of rolA, B, and C, alters the plant cell's sensitivity to endogenous auxins, disrupting the hormonal balance and leading to the characteristic prolific, highly branched, and ageotropic root growth. biologydiscussion.comresearchgate.netresearchgate.net

In addition to the rol genes, the T-DNA of pRi1724 carries the This compound (B1245169) synthase (mis) gene. researchgate.net This gene drives the synthesis of this compound, a unique opine (a modified amino acid derivative) that the bacterium can use as a source of carbon and nitrogen. researchgate.netnih.gov

The success and efficiency of hairy root induction are not guaranteed and depend on the interplay of numerous factors. Optimizing these variables is critical for developing an effective transformation protocol for any given plant species. globalsciencebooks.infopreprints.orgmdpi.com The selection of an appropriate Agrobacterium strain is paramount, as virulence and transformation efficiency are highly dependent on the specific combination of the bacterial strain and the plant genotype. mdpi.comfrontiersin.org

Several key factors have been identified that significantly influence the transformation process, from initial infection to the establishment of stable hairy root cultures.

FactorDescriptionImpact on Transformation
Bacterial Strain & Density Different A. rhizogenes strains (e.g., A4, LBA9402, R1000, 15834) exhibit varying levels of virulence and host specificity. numberanalytics.commdpi.comfrontiersin.org The bacterial concentration (measured by optical density, OD) used for inoculation must be optimized; too low a density may result in no transformation, while too high a density can cause tissue necrosis. mdpi.comresearchgate.netStrain selection is often determined empirically for each plant species. frontiersin.org Optimal OD600 is typically between 0.5 and 1.0. numberanalytics.com
Plant Genotype & Explant Type Susceptibility to Agrobacterium infection varies widely among different plant species and even cultivars. globalsciencebooks.infomdpi.com The type of tissue used as an explant (e.g., leaves, stems, hypocotyls) and its developmental stage (age) are critical, as they affect regeneration potential and susceptibility. globalsciencebooks.inforesearchgate.netscielo.brYounger, actively growing tissues such as young leaves or immature embryos are often more responsive. mdpi.comscielo.br
Co-cultivation Conditions The period during which the explant and bacteria are cultured together is crucial. mdpi.com Factors like temperature, light, and the composition of the co-cultivation medium influence T-DNA transfer. globalsciencebooks.info The addition of phenolic inducers like acetosyringone to the medium can significantly boost transformation rates by activating the bacterial vir genes. nih.govnih.govCo-cultivation duration is typically 2-4 days; longer periods can lead to bacterial overgrowth and explant death. mdpi.comresearchgate.net Acetosyringone is a common and effective additive. nih.gov
Medium Composition The basal salt composition of the culture medium (e.g., MS, B5) can affect hairy root induction and subsequent growth. numberanalytics.commdpi.com While hairy roots are typically hormone-autotrophic, the initial medium composition can influence transformation success. mdpi.comDifferent media may be optimal for different species; for example, 1/4 strength MS medium was found to be effective for rose. mdpi.com
Wounding Physical wounding of the explant is essential as it creates entry points for the bacteria and induces the release of phenolic compounds that trigger the infection process. globalsciencebooks.infoyoutube.comWounding with a sterile needle or scalpel prior to inoculation is a standard and necessary step.

Hairy Root Cultures as Platforms for Specialized Metabolite Production

Once established, hairy root cultures serve as highly efficient biological factories. They are particularly valued for their ability to produce specialized (secondary) metabolites, which are often the source of a plant's medicinal or commercial value, such as alkaloids, terpenoids, and phenolics. preprints.orgnih.govresearchgate.net

Hairy root cultures offer significant advantages over other plant cell culture systems and whole-plant cultivation for producing valuable phytochemicals. researchgate.netresearchgate.net These benefits have positioned them as a leading platform in plant biotechnology. nih.govpreprints.org

AdvantageDescription
Genetic and Biosynthetic Stability Transformed hairy roots are genetically stable and maintain a consistent rate of secondary metabolite production over long periods, sometimes for years. nih.govnih.govresearchgate.net This contrasts with undifferentiated cell cultures, which often suffer from genetic instability and loss of productivity. researchgate.net
Rapid Growth in Hormone-Free Media Due to the expression of the integrated T-DNA genes, hairy roots exhibit rapid biomass accumulation. researchgate.net They can be grown in simple, hormone-free liquid media, which reduces culture complexity and cost. nih.govresearchgate.netresearchgate.net
High and Stable Metabolite Production Hairy root cultures often produce secondary metabolites at levels comparable to or even higher than the roots of the parent plant. researchgate.netresearchgate.net Their production profile typically mirrors that of the natural plant roots. nih.gov
Aseptic and Controlled Environment Cultivation in sterile bioreactors allows for production under fully controlled conditions, free from pests, pathogens, and environmental fluctuations that affect field-grown plants. nih.govnih.govtaylorfrancis.com This ensures a consistent and high-quality product.
Scalability Hairy root cultures can be scaled up in various types of bioreactors for large-scale industrial production of metabolites, making them commercially attractive. researchgate.netpreprints.orgresearchgate.net

While hairy root cultures are inherently productive, their yield of specific metabolites can often be enhanced further through various strategies. researchgate.net Among the most effective methods is elicitation, which involves treating the cultures with specific agents (elicitors) that trigger plant defense responses, often leading to a significant increase in the synthesis and accumulation of secondary metabolites. nih.govtaylorfrancis.comnih.gov Elicitors can be biotic (derived from biological sources) or abiotic (physical or chemical factors). taylorfrancis.com

Commonly used elicitors include methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are plant signaling molecules involved in defense pathways. preprints.orgnih.gov The effectiveness of an elicitor depends on its concentration, the duration of exposure, and the specific plant culture system. nih.govnih.gov

ElicitorPlant Species (Hairy Root Culture)Target Metabolite(s)Observed Effect
Methyl Jasmonate (MeJA) Rhazya strictaTerpenoid Indole Alkaloids (TIAs)Dose- and time-dependent increase in the accumulation of seven major TIAs. mdpi.com
Methyl Jasmonate (MeJA) Papaver orientaleMorphinan alkaloids (thebaine, morphine, codeine)100 µM MeJA increased production 2.6 to 7.2-fold compared to control. preprints.org
Salicylic Acid (SA) Andrographis paniculataAndrographolide100 µM SA resulted in an eight-fold increase in production compared to control. mdpi.com
Salicylic Acid (SA) Datura stramoniumHyoscyamine (B1674123)100 µM SA increased hyoscyamine content by 190% in diploid roots and 126% in tetraploid roots. mdpi.com
Acetylsalicylic Acid (ASA) Datura stramoniumHyoscyamine100 µM ASA also increased hyoscyamine production, though SA was more effective. preprints.org

Genetic Engineering and Functional Genomics Approaches Employing this compound-Related Elements

The A. rhizogenes-mediated transformation system, including this compound-type strains, is not only a tool for hairy root induction but also a powerful vehicle for plant genetic engineering and functional genomics. researchgate.netresearchgate.net The natural ability of the bacterium to transfer and integrate DNA into the plant genome can be exploited to introduce novel genes or modify existing ones. researchgate.netnih.gov

The Ri plasmid can be "disarmed" by removing the root-inducing genes and then used as a vector to carry a gene of interest between its T-DNA borders. This engineered T-DNA, along with the gene of interest, is then transferred into the plant genome. researchgate.net This allows for the creation of transgenic plants with improved traits or the production of novel compounds. researchgate.netresearchgate.net

Furthermore, the hairy root system itself is an excellent platform for functional genomics, which aims to understand the function of genes and their roles in biological processes. unipi.itfrontiersin.org By generating transgenic hairy roots that either overexpress a specific gene or have a gene silenced (e.g., via RNA interference), researchers can rapidly study the gene's impact on root morphology, development, or, critically, its role in a specific metabolic pathway. nih.govresearchgate.net This approach is significantly faster than generating and analyzing whole transgenic plants. researchgate.net

The study of this compound-related elements, such as the this compound synthase (mis) gene, provides a direct example of functional genomics. The mis gene has been found in several plant genera, like Nicotiana and Linaria, as a result of ancient horizontal gene transfer events from Agrobacterium. researchgate.net Studying the evolution and function of these naturally transferred genes helps elucidate their role in plant biology and the dynamic relationship between plants and microbes. researchgate.net This system allows for the validation of gene function by observing the direct biochemical and phenotypic outcomes of gene expression in a controlled root culture environment. researchgate.netnih.gov

Development of Disarmed Ri Plasmids and this compound-Type T-DNA in Plant Transformation Vectors

The transformation of plants for genetic improvement requires vectors that can introduce desired genes without causing disease symptoms. For Agrobacterium-mediated transformation, this is achieved by "disarming" the Ti (tumor-inducing) or Ri (root-inducing) plasmids. Disarming a this compound-type Ri plasmid involves deleting the oncogenes within the T-DNA region that are responsible for the hairy root phenotype, while retaining the essential machinery for T-DNA transfer. google.comresearchgate.net

The virulence (vir) genes, located on the Ri plasmid but outside the T-DNA, are crucial for processing and transferring the T-DNA into the plant cell. nih.gov In modern plant biotechnology, this system is typically split into two separate plasmids to create a binary vector system. nih.govnih.gov

The Helper Plasmid : This plasmid is the disarmed Ri plasmid, which lacks its T-DNA but contains the functional vir genes. It acts "in trans" to provide the protein machinery needed for DNA transfer.

The Binary Vector : This is a smaller, separate plasmid that is easier to manipulate in E. coli. It contains the gene of interest (transgene) flanked by the T-DNA border sequences (left and right borders). These border sequences are the signals recognized by the vir proteins for excision and transfer into the plant genome. nih.govwikipedia.org

A key example is the disarming of the this compound-type Ri-plasmid pRi2659 from A. rhizogenes strain K599. researchgate.net This strain is particularly effective at transforming various plant species, including soybean, which is often considered recalcitrant to transformation. researchgate.net By removing the hairy-root disease-mediating properties, researchers created disarmed strains that can be used to deliver beneficial traits to plants without the associated abnormal growth. google.comresearchgate.net These disarmed this compound-type systems, often in the form of binary vectors, have become part of the standard toolkit for creating transgenic plants. researchgate.netresearchgate.netcsic.es

Plasmid/StrainTypeKey FeaturesApplication in Vector Development
pRi1724 This compound-type Ri PlasmidInduces hairy root formation; contains genes for this compound synthesis and catabolism. google.comresearchgate.netSource of this compound-type vir genes and T-DNA borders for constructing transformation vectors.
pRi2659 This compound-type Ri PlasmidContained in A. rhizogenes strain K599; effectively transforms a broad range of plants, including soybean. researchgate.netParent plasmid for the creation of disarmed "helper" plasmids for binary vector systems. researchgate.net
Disarmed pRi2659 Disarmed Helper PlasmidT-DNA oncogenes are deleted, but virulence (vir) genes are retained. researchgate.netUsed in conjunction with a binary vector to transfer a gene of interest into the plant genome without causing hairy root disease. researchgate.net
Binary T-DNA Vector Transformation VectorContains T-DNA border sequences, a gene of interest, and selectable markers; replicates in both E. coli and Agrobacterium. nih.govnih.govThe plasmid carrying the desired genetic traits, which is transferred to the plant by the machinery provided by the helper plasmid.

Gene Function and Gene Expression Analysis within this compound-Induced Hairy Root Systems

While disarmed strains are used to create stable transgenic plants, "armed" or wild-type this compound strains are widely used to intentionally induce hairy roots for research purposes. These hairy root cultures are a powerful platform for rapid gene function and expression analysis. nih.govmdpi.com They are genetically stable, exhibit fast growth in hormone-free media, and produce the same range of compounds as the roots of the parent plant, making them an ideal biological system for various studies. nih.govnih.gov

A. rhizogenes strains carrying this compound-type Ri plasmids are used to co-transform plant tissues with both the native Ri T-DNA and a binary vector carrying a gene of interest. nih.gov The resulting hairy roots are chimeric systems that can be analyzed to understand the function of the introduced gene in a root-specific context.

Key Research Applications:

Gene Overexpression and Silencing: Hairy roots can be generated to either overexpress a target gene or suppress its expression through RNA interference (RNAi) to study the resulting phenotypic or metabolic changes.

Promoter Analysis: The activity of specific gene promoters can be studied by fusing them to reporter genes (like GUS or GFP) and observing their expression patterns within the hairy root system.

Protein Subcellular Localization and Interaction: By tagging proteins with fluorescent markers, their location within the root cells can be visualized. Techniques like Bimolecular Fluorescence Complementation (BiFC) can be used in hairy roots to confirm protein-protein interactions. researchgate.net

Metabolic Engineering: Hairy root cultures are used to study and manipulate metabolic pathways for the enhanced production of valuable secondary metabolites. mdpi.compreprints.org

CRISPR/Cas9-mediated Gene Editing: The hairy root system provides a rapid and efficient method to test the efficacy of single-guide RNAs (sgRNAs) for targeted gene editing before undertaking the lengthy process of creating whole transgenic plants. mdpi.comnih.gov

For example, the disarmed this compound strain K599 has been used to successfully transform Arabidopsis thaliana, maize, tomato, and soybean to conduct transformation studies and analyze gene expression. researchgate.net The ability to rapidly generate and analyze these root systems makes them an invaluable tool for high-throughput functional characterization of candidate genes in a wide variety of plant species. researchgate.netsemanticscholar.org

Research ApplicationDescriptionExample in Hairy Root System
Gene Function Analysis Determining the biological role of a gene by altering its expression.Overexpression of an antimicrobial peptide gene in Plukenetia volubilis hairy roots to test for enhanced disease resistance. mdpi.com
Protein Analysis Visualizing protein location and interactions within the cell.Using GFP-tagged proteins to determine subcellular localization in soybean hairy root cells. researchgate.net
Gene Editing Validation Testing the efficiency of CRISPR/Cas9 components.Screening sgRNA targets in cotton hairy roots to identify effective sequences for generating mutations in the GhPDS gene. nih.gov
Metabolic Pathway Studies Investigating the synthesis of plant compounds.Analysis of variations in secondary metabolism-related genes in tobacco hairy roots to optimize metabolic pathways. nih.gov

Future Directions and Emerging Research Perspectives on Mikimopine

Elucidating Underexplored Molecular Interactions and Regulatory Networks

Future research into mikimopine (B1245169) will increasingly focus on the intricate molecular interactions and gene regulatory networks that govern its synthesis and function. A primary area of investigation involves the detailed characterization of this compound synthase (Mis), the enzyme responsible for this compound production. The synthesis reaction involves the reductive condensation of L-histidine and α-ketoglutaric acid, with NADH acting as a crucial cofactor. nih.gov Understanding the precise binding kinetics, substrate specificity, and the three-dimensional structure of Mis will be essential. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could reveal the enzyme's active site and conformational changes during catalysis. This structural information would pave the way for protein engineering efforts aimed at modifying its activity or substrate preference.

The regulation of the this compound synthase (mis) gene itself presents a fascinating case study in gene regulatory networks, particularly in the context of horizontal gene transfer (HGT). The mis gene is located on the T-DNA of the Ri (root-inducing) plasmid of Agrobacterium rhizogenes and is transferred to the plant genome during infection. nih.govbohrium.com The expression of the mis gene in the plant is controlled by promoter and terminator sequences that are recognized by the plant's transcriptional machinery, a remarkable example of inter-kingdom gene expression. nih.gov Investigating the plant-derived transcription factors that bind to the mis promoter is a key area for future research. In some naturally transgenic plant species like Nicotiana, the transferred mis gene has been retained and has evolved under selective pressure, suggesting it may have acquired a functional role. researchgate.net In some cases, even when the gene has incurred mutations that disrupt the protein-coding sequence, it is hypothesized to play a regulatory role at the RNA level, adding another layer to the regulatory network. researchgate.net

The broader gene regulatory network is initiated by the plant releasing chemical signals, like phenols and sugars, which are sensed by the Agrobacterium VirA/VirG two-component system. nih.govnih.gov This triggers a signaling cascade that activates the virulence (vir) genes, leading to T-DNA processing and transfer. nih.govbohrium.com Future studies will likely aim to create comprehensive models of this network, integrating the bacterial signaling pathways with the host plant's response, including defense suppression and the ultimate expression of opine synthase genes like mis.

Table 1: Key Molecular Interactors in this compound Synthesis

Interactor Type Role in this compound System Research Focus
This compound Synthase (Mis) Enzyme (Protein) Catalyzes the synthesis of this compound from its precursors. nih.gov Structural analysis, kinetic studies, protein engineering.
L-Histidine Substrate (Amino Acid) One of the primary precursors for this compound synthesis. nih.gov Analyzing metabolic flux and availability in host cells.
α-Ketoglutaric Acid Substrate (Keto Acid) The second primary precursor for this compound synthesis. nih.gov Investigating its role in linking primary and secondary metabolism.
NADH Cofactor Provides reducing equivalents for the condensation reaction. nih.gov Studying cofactor regeneration and its impact on synthesis efficiency.
mis gene Gene Encodes the this compound synthase enzyme. nih.gov Investigating promoter elements and transcriptional regulation. nih.gov
Plant Transcription Factors Protein Bind to the mis promoter to initiate transcription in the host plant. Identification and characterization of specific regulatory proteins.
VirA/VirG System Protein Complex (Bacteria) Senses plant signals and activates the vir gene cascade in Agrobacterium. nih.gov Understanding the signaling cascade leading to T-DNA transfer.

Advanced Omics Technologies for Comprehensive Analysis of this compound-Related Pathways

A systems-level understanding of this compound requires the integration of multiple high-throughput "omics" technologies. These approaches can provide a holistic view of the genetic, transcriptional, proteomic, and metabolic landscape of the host-pathogen interaction that leads to this compound synthesis.

Transcriptomics , particularly RNA sequencing (RNA-seq), is a powerful tool for analyzing global changes in gene expression. nih.govmdpi.commdpi.com Applying transcriptomics to plant tissues (e.g., hairy roots) at different stages of Agrobacterium infection can reveal which host genes are up- or down-regulated in response to the pathogen and T-DNA integration. nih.gov This can identify host defense pathways that are suppressed and metabolic pathways that are re-routed to support opine synthesis. nih.gov Furthermore, transcriptomic analysis can quantify the expression levels of the mis gene itself and correlate it with this compound accumulation. nih.gov

Proteomics complements transcriptomics by analyzing the protein landscape. nih.govbenthamdirect.com Using techniques like mass spectrometry, researchers can identify and quantify proteins in both the plant host and the bacterium during their interaction. nih.govoup.comfrontiersin.org This can validate that the mis gene is translated into a functional enzyme and can identify other bacterial effector proteins and host proteins that play a role in the transformation process and the establishment of the hairy root phenotype. benthamdirect.com

Metabolomics is crucial for directly analyzing the small molecules involved in the this compound pathway. biostimulant.com By profiling the metabolome of hairy root cultures, scientists can accurately measure the concentration of this compound, its precursors (L-histidine, α-ketoglutaric acid), and other related metabolites. mdpi.com This provides a direct readout of the metabolic output of the system and can be used to assess the efficiency of the biosynthetic pathway. biostimulant.com Untargeted metabolomics can also uncover novel or unexpected compounds that are produced as a result of the metabolic reprogramming induced by the infection.

The integration of these omics datasets, often referred to as multi-omics analysis , offers the most comprehensive perspective. researchgate.net For instance, by combining transcriptomic and metabolomic data, researchers can link the expression of specific genes (like mis) to the production of specific metabolites (this compound). mdpi.com This integrated approach can help build predictive models of the this compound biosynthetic network, identifying bottlenecks and potential targets for metabolic engineering. researchgate.net

Table 2: Application of Omics Technologies to this compound Pathway Analysis

Omics Technology Key Application to this compound Research Expected Insights
Transcriptomics (RNA-seq) Quantify expression of the mis gene and host plant genes during Agrobacterium infection. nih.gov Identification of regulatory genes, host defense responses, and transcriptional control of this compound synthesis.
Proteomics Identify and quantify this compound Synthase and other proteins from both the plant and Agrobacterium. nih.govnih.gov Confirmation of enzyme production, discovery of interacting proteins, and understanding post-translational regulation.
Metabolomics Detect and quantify this compound, its precursors, and other related small molecules in hairy roots. biostimulant.com Direct measurement of pathway output, identification of metabolic bottlenecks, and discovery of novel metabolites.
Multi-Omics Integration Combine data from transcriptomics, proteomics, and metabolomics to build comprehensive network models. researchgate.net A systems-level understanding of the flow of information from gene to protein to metabolite, enabling predictive modeling.

Innovative Biotechnological Applications and Synthetic Biology Approaches Leveraging this compound Systems

The unique biology of this compound and its synthesis pathway offers significant potential for innovative biotechnological and synthetic biology applications.

In the realm of synthetic biology , the this compound synthesis system provides a versatile set of tools for engineering novel biological functions. cam.ac.uk The mis gene and its product can be used as components in engineered genetic circuits. dtu.dk For instance, the mis gene could be placed under the control of a specific inducible promoter, allowing for the production of this compound as a "metabolic sink" to pull flux through a desired pathway. This could be used to increase the production of L-histidine or other valuable precursor metabolites. nih.govmdpi.com

Moreover, the this compound synthase enzyme itself is a target for protein engineering . By modifying the enzyme's active site, it may be possible to alter its substrate specificity to accept different amino acids or keto acids, thereby creating novel opine-like molecules with potentially new properties. researchgate.net This approach could lead to the production of a diverse library of chiral amines, which are valuable building blocks in the pharmaceutical and chemical industries. nih.gov

Finally, the entire this compound biosynthetic pathway can be reconstituted in heterologous microbial hosts like E. coli or yeast. dtu.dkresearchgate.net This would enable the controlled, fermentative production of this compound and its engineered derivatives, independent of plant cultivation. cam.ac.uk Such engineered microbes could serve as "cell factories" for producing specialty chemicals or could be designed to respond to specific environmental cues by producing this compound, acting as novel biosensors. researchgate.net

Table 3: Potential Biotechnological and Synthetic Biology Applications of the this compound System

Application Area Specific Approach Potential Outcome
Hairy Root Culture Using the mis gene as a reporter for transformation. Reliable and simple screening of transgenic hairy root lines. nih.gov
Engineering precursor supply for this compound. Enhanced overall metabolic activity and productivity of hairy root cultures for other metabolites. nih.gov
Metabolic Engineering Expressing mis as a metabolic sink. Increased production of the precursor amino acid, L-histidine, or related compounds. mdpi.com
Synthetic Biology Incorporating the mis gene into synthetic genetic circuits. Creation of biosensors or metabolic switches that produce this compound in response to a specific signal. cam.ac.uk
Protein Engineering Mutating the active site of this compound synthase. Generation of novel opine-like molecules with new functionalities or altered substrate specificities. researchgate.netacs.org
Heterologous Production Transferring the mis gene into microbial hosts (e.g., E. coli, yeast). Scalable, fermenter-based production of this compound or its derivatives for industrial or pharmaceutical use. dtu.dkresearchgate.net

Q & A

Q. What ethical and reporting standards apply to preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies and FAIR principles for data sharing. Disclose conflicts of interest and include detailed methods in supplementary files. For human-derived samples, obtain IRB approval and informed consent .

Methodological Notes

  • Data Contradiction Analysis : Use triangulation (multiple methods/models) to isolate variables and apply sensitivity analyses to quantify uncertainty .
  • Experimental Reproducibility : Share protocols via platforms like Protocols.io and deposit raw data in repositories (e.g., Zenodo) .
  • Literature Review : Track citation networks with tools like Connected Papers to identify seminal studies and emerging trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mikimopine
Reactant of Route 2
Reactant of Route 2
Mikimopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.